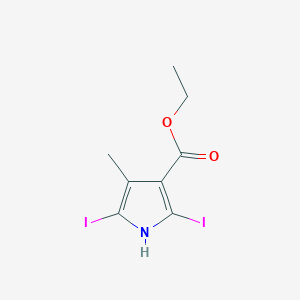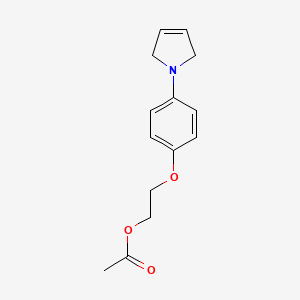![molecular formula C11H7BrF3NO3 B12898372 5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)- CAS No. 390424-24-5](/img/structure/B12898372.png)
5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is a synthetic organic compound characterized by the presence of a brominated hydroxybenzyl group and a trifluoromethyl-substituted oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with a trifluoromethyl-substituted amide or nitrile under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), thiourea, alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the brominated hydroxybenzyl group can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloro-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromo-4-methoxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a methoxy group instead of a hydroxyl group.
4-(3-Bromo-4-hydroxybenzyl)-2-(methyl)oxazol-5-ol: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is unique due to the combination of the brominated hydroxybenzyl group and the trifluoromethyl-substituted oxazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
390424-24-5 |
|---|---|
Formule moléculaire |
C11H7BrF3NO3 |
Poids moléculaire |
338.08 g/mol |
Nom IUPAC |
4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C11H7BrF3NO3/c12-6-3-5(1-2-8(6)17)4-7-9(18)19-10(16-7)11(13,14)15/h1-3,17-18H,4H2 |
Clé InChI |
OQKZVUVEAGPUMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=C(OC(=N2)C(F)(F)F)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
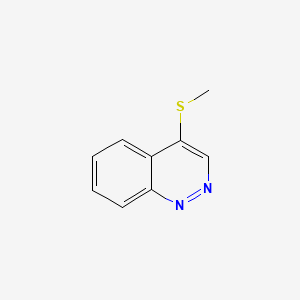
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
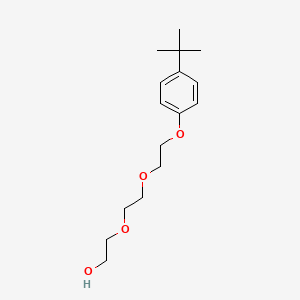

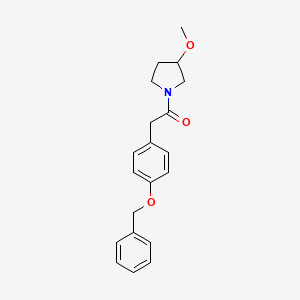

![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)


